IMPDH2 Inhibition Potency: Ki Comparison with Mycophenolic Acid
The target compound inhibits human IMPDH2 with a Ki of 320 nM against the IMP substrate [1]. The clinically established IMPDH inhibitor mycophenolic acid (MPA) achieves a Ki of 6 nM against the same isoform under comparable enzymatic conditions [2]. This 53-fold difference in affinity indicates that CAS 477496-24-5 is a significantly weaker IMPDH2 binder, which makes it unsuitable for potency-driven applications but potentially useful for studying allosteric or non-catalytic site interactions, or for developing affinity probes where reversible, moderate-affinity binding is desirable.
| Evidence Dimension | IMPDH2 inhibition affinity – Ki against IMP substrate |
|---|---|
| Target Compound Data | Ki = 320 nM (human IMPDH2, IMP substrate) |
| Comparator Or Baseline | Mycophenolic acid: Ki = 6 nM (human IMPDH2 type II, IMP substrate, from Abcam/BindingDB) |
| Quantified Difference | Target compound is ~53-fold weaker (320 nM / 6 nM = 53.3-fold) |
| Conditions | Enzymatic inhibition assay using purified human IMPDH2 with IMP as substrate; compound tested at University of Camerino (ChEMBL-curated data) |
Why This Matters
Procurement decisions must account for the substantial potency gap versus MPA; the compound is suited to mechanistic probe or selectivity studies rather than direct therapeutic potency benchmarks.
- [1] BindingDB. BDBM50369349 (CHEMBL603997). Ki: 320 nM toward human IMPDH2, IMP substrate. University of Camerino, curated by ChEMBL. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50369349 View Source
- [2] BindingDB. BDBM19264 (Mycophenolic Acid). Ki: 6 nM toward human IMPDH type II. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=19264 View Source
